

# AZM475271: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **AZM475271**

Cat. No.: **B13917630**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**AZM475271** is a potent, orally active, and selective inhibitor of the Src family of non-receptor tyrosine kinases. It has been investigated for its therapeutic potential in various cancers due to the central role of Src kinases in signaling pathways that control cell proliferation, survival, migration, and angiogenesis. This guide provides a comparative analysis of the cross-reactivity of **AZM475271** with other tyrosine kinases, supported by available experimental data. Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its efficacy and potential off-target effects.

## Executive Summary

**AZM475271** is primarily a Src family kinase inhibitor, demonstrating high potency against c-Src, Lck, and c-Yes. Emerging evidence strongly suggests a significant cross-reactivity with the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, positioning it as a potential dual Src/TGF- $\beta$  inhibitor. While comprehensive public data on its interaction with a broad kinase panel is limited, a comparative analysis with the structurally and functionally similar Src inhibitor, Saracatinib (AZD0530), provides valuable insights into its likely selectivity profile. This guide presents available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways involved.

## Cross-Reactivity Profile of AZM475271

Available data indicates that **AZM475271** is highly potent against key members of the Src kinase family.

| Kinase | IC50 (μM) |
|--------|-----------|
| c-Src  | 0.01[1]   |
| Lck    | 0.03[1]   |
| c-Yes  | 0.08[1]   |

Table 1: Inhibitory activity of **AZM475271** against selected Src family kinases.

## Comparative Analysis with Saracatinib (AZD0530)

Due to the limited public availability of a broad kinase panel screening for **AZM475271**, the selectivity profile of Saracatinib (AZD0530), a well-characterized Src inhibitor with a similar mechanism of action, is presented below for comparative purposes. This provides an illustrative example of the expected cross-reactivity profile for a potent Src inhibitor.

| Kinase Family             | Kinase        | IC50 (nM)       |
|---------------------------|---------------|-----------------|
| Src Family                | c-Src         | 2.7[2][3][4][5] |
| Lck                       | <4[3][4][5]   |                 |
| c-YES                     | 4[3][4][5]    |                 |
| Lyn                       | 5[3][5]       |                 |
| Fyn                       | 4-10[2][3][6] |                 |
| Fgr                       | 4-10[2][3][6] |                 |
| Blk                       | 11[4]         |                 |
| Abl Family                | Abl           | 30[4]           |
| Receptor Tyrosine Kinases | EGFR (L858R)  | 5[4][5]         |
| EGFR (L861Q)              | 4[3][5]       |                 |
| c-Kit                     | 200[4]        |                 |
| Other                     | CSK           | >1000[4]        |
| CDK2                      | 10000[4]      |                 |

Table 2: Inhibitory profile of Saracatinib (AZD0530) against a panel of tyrosine kinases. This data is provided as a reference to illustrate the potential selectivity of a potent Src inhibitor like **AZM475271**.

## Cross-Reactivity with TGF- $\beta$ Signaling

Multiple studies have highlighted the potent inhibitory effect of **AZM475271** on TGF- $\beta$ -mediated cellular responses.[2][7] This suggests a significant cross-reactivity with the TGF- $\beta$  receptor kinases. **AZM475271** has been shown to block TGF- $\beta$ 1-induced cell migration and signaling in pancreatic cancer cells.[6][8] This dual inhibition of both Src and TGF- $\beta$  pathways may offer a therapeutic advantage in preventing tumor progression and metastasis.[2][7][8]

## Signaling Pathways

The following diagrams illustrate the primary signaling pathway of Src kinases and the cross-reactivity of **AZM475271** with the TGF- $\beta$  signaling pathway.





[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Saracatinib (AZD0530) | Src inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. adooq.com [adooq.com]
- 5. Saracatinib (AZD0530) | Src inhibitor | TargetMol [targetmol.com]
- 6. selleck.co.jp [selleck.co.jp]
- 7. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF- $\beta$  Signal Transduction in Pancreatic Carcinoma Cells is Sensitive to Inhibition by the Src Tyrosine Kinase Inhibitor AZM475271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [AZM475271: A Comparative Analysis of its Cross-Reactivity with Other Tyrosine Kinases]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13917630#cross-reactivity-of-azm475271-with-other-tyrosine-kinases>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)